Diazene, 1,2-bis[4-(hexyloxy)phenyl]-
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Overview
Description
Diazene, 1,2-bis[4-(hexyloxy)phenyl]- is an organic compound with the molecular formula C24H34N2O2. It is a type of diazene, which is characterized by the presence of a nitrogen-nitrogen double bond. This compound is also known by other names such as 4,4’-bis(hexyloxy)azoxybenzene and p,p’-bis(n-hexyloxy)azoxybenzene .
Preparation Methods
The synthesis of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- typically involves the reaction of 4-hexyloxyaniline with nitrosyl chloride to form the corresponding nitroso compound. This intermediate is then reduced to the hydrazine derivative, which upon oxidation yields the desired diazene compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diazene, 1,2-bis[4-(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azoxy compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Diazene compounds can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups
Common reagents used in these reactions include nitrosyl chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diazene, 1,2-bis[4-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen-nitrogen double bond plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in redox reactions and form stable complexes with various biomolecules .
Comparison with Similar Compounds
Diazene, 1,2-bis[4-(hexyloxy)phenyl]- can be compared with other similar compounds such as:
Azobenzene: Another diazene compound with a nitrogen-nitrogen double bond but without the hexyloxy groups.
4,4’-bis(methoxy)azoxybenzene: Similar structure but with methoxy groups instead of hexyloxy groups.
4,4’-bis(ethoxy)azoxybenzene: Similar structure but with ethoxy groups instead of hexyloxy groups
The uniqueness of Diazene, 1,2-bis[4-(hexyloxy)phenyl]- lies in its specific hexyloxy substituents, which influence its chemical properties and reactivity.
Properties
Molecular Formula |
C24H34N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bis(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C24H34N2O2/c1-3-5-7-9-19-27-23-15-11-21(12-16-23)25-26-22-13-17-24(18-14-22)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
VEVOIIRMSXYRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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